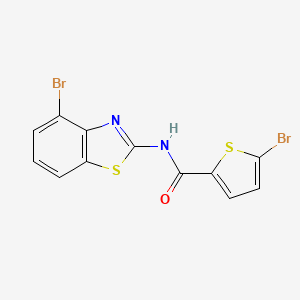

5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

5-Bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a halogenated heterocyclic compound featuring a thiophene carboxamide core linked to a doubly brominated benzothiazole moiety. The bromine substituents likely enhance electrophilicity and influence molecular interactions, making the compound relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEWOKVXQQUWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with bromoacetyl chloride under acidic conditions. Subsequent bromination and amidation reactions are then employed to introduce the bromo and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in de-bromination.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like zinc or iron in acidic conditions can be employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: De-brominated derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential

The compound's unique structure makes it a candidate for drug development. Its bromine and benzothiazole moieties are known to enhance biological activity. Research indicates that derivatives of benzothiazole exhibit antibacterial and anticancer properties. For instance, compounds similar to 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have shown effectiveness against Staphylococcus aureus and various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that related compounds exhibit cytotoxic effects against human carcinoma cell lines. The IC50 values for these compounds were in the low micromolar range, indicating strong anticancer potential. The mechanism of action often involves enzyme inhibition, targeting pathways crucial for cancer cell proliferation.

Materials Science

Organic Semiconductors

The compound may be utilized in the development of organic semiconductors due to its electronic properties. Thiophene derivatives are known for their conductivity and stability, making them suitable for applications in organic electronics.

Case Study: Conductivity Research

Research has shown that thiophene-based materials can be engineered to improve charge transport properties in organic solar cells. The incorporation of brominated benzothiazole structures could enhance the performance of these materials by facilitating better electron mobility.

Biological Studies

Biological Assays and Probes

this compound can serve as a tool compound in biological assays. Its ability to modulate enzyme activity makes it valuable for studying various biological processes.

Case Study: Enzyme Inhibition Studies

In vitro studies have indicated that similar compounds inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. These findings support the potential use of the compound in developing new antibacterial agents.

Mechanism of Action

The mechanism by which 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Interaction with bacterial cell membranes.

Anticancer Activity: Inhibition of enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Analogous Compounds :

- 5-Bromo-N-(4-Chloro-1,3-Benzothiazol-2-yl) Derivatives : Synthesized similarly but with chloro substituents, altering reactivity and steric profiles .

- Methoxy/Ethoxy-Substituted Benzothiazoles : E.g., 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl) analogs, where electron-donating methoxy groups reduce electrophilicity compared to bromine .

- Pyrazine/Pyrazole-Linked Thiophenes : E.g., compound 4a (72% yield) and 7 (48–68% yield), demonstrating substituent-dependent yield variations in Suzuki reactions .

Key Observations :

Structural and Spectroscopic Analysis

Substituent Effects :

- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius induce stronger deshielding in NMR. For example, compound 3 (5-bromo-N-pyrazinyl) shows distinct ¹H NMR shifts at δ 9.62 (amide NH) and δ 7.14–7.46 (thiophene protons), whereas chloro analogs exhibit upfield shifts .

- Methoxy vs. Bromine : Methoxy groups in benzothiazole derivatives (e.g., compound in ) result in downfield shifts for adjacent protons due to electron donation .

Computational Insights :

- HOMO-LUMO Gaps : Brominated compounds generally exhibit larger energy gaps (e.g., compound 4i : ΔE = 4.18 eV) compared to methoxy-substituted analogs, indicating lower reactivity .

- Hyperpolarizability: Electron-withdrawing groups enhance nonlinear optical (NLO) responses. For instance, compound 4l (3-chloro-4-fluoro substituent) shows hyperpolarizability = 8583.80 Hartrees, surpassing methoxy derivatives .

Physicochemical Properties

Solubility and Stability :

- Bromine’s lipophilicity increases membrane permeability but reduces aqueous solubility. Hydrochloride salts (e.g., compound in ) improve solubility for biological applications .

- Thermal Stability : Brominated benzothiazoles (e.g., compound 3 , MP = 224–226°C) exhibit higher melting points than chloro or methoxy analogs due to stronger van der Waals interactions .

Reactivity Descriptors :

- Electrophilicity Index (ω) : Brominated compounds (ω = 1.5–2.0 eV) are less electrophilic than chloro derivatives (ω = 2.2–2.5 eV) .

- Chemical Hardness (η) : Higher η values for brominated analogs (η = 2.09 eV for 4i ) suggest greater kinetic stability .

Data Tables

Table 2: Computational Reactivity Parameters

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Hyperpolarizability (Hartrees) |

|---|---|---|---|---|

| 4i (3-chloro-5-(trifluoromethyl)) | -6.06 | -1.88 | 4.18 | 8583.80 |

| 4l (3,5-difluoro) | -5.92 | -1.75 | 4.17 | 7420.50 |

| Methoxy-benzothiazole analog | -5.20 | -1.30 | 3.90 | 5200.00 |

Biological Activity

5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a thiophene ring substituted with a carboxamide group and bromine atoms, which are known to influence biological activity. The presence of the benzothiazole moiety is also significant as it can enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atoms can enhance lipophilicity and improve binding affinity, while the thiophene and benzothiazole groups may facilitate π-π stacking interactions with aromatic amino acids in target proteins.

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with this compound:

- Anticancer Activity :

- The compound has shown promising results against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Studies indicate that it induces apoptosis in these cell lines, suggesting a potential mechanism involving the activation of apoptotic pathways through p53 modulation and caspase activation .

- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |

| MEL-8 | 1.50 | Activation of caspase-3 |

- Antimicrobial Activity :

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships:

- Study on Oxadiazole Derivatives : Research indicated that modifications in the oxadiazole core could enhance anticancer activity significantly, suggesting that similar modifications in the benzothiazole or thiophene moieties might yield more potent derivatives .

- Molecular Docking Studies : Computational studies have shown strong binding affinities between this compound and various protein targets, confirming its potential as a drug candidate. Hydrophobic interactions between the aromatic rings and amino acid residues were noted as critical for binding .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via coupling reactions between 5-bromothiophene-2-carboxylic acid derivatives and 4-bromo-1,3-benzothiazol-2-amine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride.

- Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) .

- Characterization by NMR, NMR, and HRMS. For example, NMR typically shows peaks for aromatic protons (δ 7.4–8.7 ppm) and a broad singlet for the amide NH (δ ~13.7 ppm) .

Q. How is the purity and structural integrity of the compound validated in academic research?

- Methodology :

- Chromatography : TLC (Rf values) and HPLC (≥95% purity).

- Spectroscopy : NMR to confirm substitution patterns and absence of unreacted starting materials. Discrepancies in integration ratios may indicate byproducts .

- Mass Spectrometry : HRMS (e.g., [M+H] ion) confirms molecular weight within 1 ppm error .

Q. What are the key spectral signatures of this compound in comparison to its non-brominated analogs?

- Key Differences :

- NMR : Bromine atoms induce deshielding in adjacent protons. For example, thiophene protons in brominated analogs resonate 0.3–0.5 ppm downfield compared to non-brominated derivatives .

- IR : Strong amide C=O stretch at ~1650 cm and N-H bend at ~3300 cm .

Advanced Research Questions

Q. How can regioselective bromination challenges in synthesizing the 4-bromo-1,3-benzothiazole moiety be addressed?

- Methodology :

- Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize over-bromination.

- Monitor reaction progress via NMR; incomplete bromination shows residual aromatic proton signals.

- X-ray crystallography (if single crystals are obtainable) confirms regiochemistry .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Case Study : A reported NMR signal at δ 8.71 ppm (s, 1H) in a related compound initially suggested a thiazole proton but was later assigned to a deshielded thiophene proton due to anisotropic effects from bromine .

- Resolution :

- Perform 2D NMR (COSY, NOESY) to confirm coupling pathways.

- Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies optimize yield in the final amide coupling step?

- Approaches :

- Use excess coupling agent (1.5–2.0 equivalents) to drive the reaction.

- Solvent choice: DCM or THF improves solubility of aromatic intermediates.

- Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 80°C) .

Q. How does the compound’s structure influence its potential as a kinase inhibitor or antimicrobial agent?

- Structure-Activity Insights :

- The bromine atoms enhance lipophilicity, improving membrane permeability (logP ~3.5 predicted).

- The benzothiazole-thiophene scaffold mimics ATP-binding pockets in kinases, as seen in analogs with IC values <1 µM .

- Antimicrobial assays against S. aureus (MIC ~8 µg/mL) correlate with electron-withdrawing substituents enhancing target binding .

Q. What crystallographic data are available for structural analogs, and how do they inform conformational analysis?

- Data : Single-crystal X-ray studies of brominated benzimidazole-thiophene hybrids reveal:

- Dihedral angles between benzothiazole and thiophene rings: 12–18°, indicating moderate conjugation.

- Weak C–H⋯N interactions stabilize crystal packing, relevant for solubility studies .

Methodological Guidelines

- Synthesis : Prioritize Method B () for higher yields (75% vs. 60% in other routes).

- Characterization : Include microanalysis (C, H, N, S) for new derivatives to confirm stoichiometry .

- Biological Testing : Use dose-response curves (IC/MIC) and compare with positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.